1-(2-Methoxyphenoxy)-2-propanol

Overview

Description

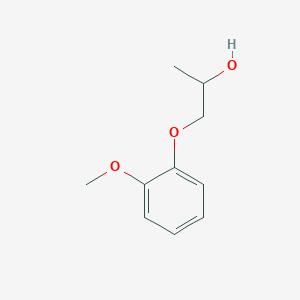

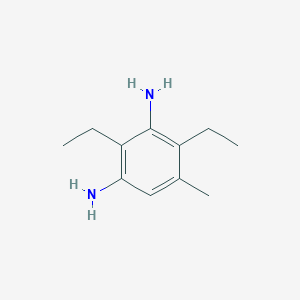

1-(2-Methoxyphenoxy)-2-propanol is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Synthesis Applications

Influence of Acid-Base Properties of ZnMgAl-Mixed Oxides for Synthesis : The synthesis of 1-methoxy-2-propanol from propylene oxide and methanol explored the use of ZnMgAl catalysts derived from hydrotalcite-like compounds. Optimal conditions led to a propylene oxide conversion of 95.9% and selectivity for 1-methoxy-2-propanol of 90.9%, highlighting the significance of acid-base properties in the catalysts for efficient synthesis (Cheng et al., 2008).

Material Science and Physical Properties

Speed of Sound Measurement in 1-Methoxy-2-propanol : This study measured the speed of sound in 1-Methoxy-2-propanol across a wide range of temperatures and pressures, including its saturated liquid/vapor, liquid, and near-critical and supercritical states. The findings are crucial for understanding the physical properties and industrial applications of 1-Methoxy-2-propanol as an oxygenated additive for diesel fuel (Zhang et al., 2019).

Chemical Reaction Mechanisms

Radical Chain Reactions in Pyrolytic Cleavage of Ether Linkages : Investigating the pyrolytic cleavage of ether linkages in lignin model dimers and trimers, this study proposed radical chain mechanisms for hydrogen abstraction, highlighting the effective reaction increases and temperature sensitivity for cleaving β-ether linkage in phenolic dimers. Such insights are valuable for understanding the degradation of complex organic molecules and the production of valuable chemicals from biomass (Watanabe et al., 2009).

Energy and Fuel Cells

Electrochemical Oxidation in Direct Liquid Fuel Cells : The study on 1-methoxy-2-propanol in direct liquid fuel cells revealed unique performance characteristics compared to methanol, including its effect on cell temperature and air flow rates. The research provides insights into alternative fuels for energy production, emphasizing the need for understanding the electrochemical behavior of potential fuel sources (Qi & Kaufman, 2002).

Chemical Sensing and Environmental Monitoring

DFT Calculation and Analysis of Gas Sensing Mechanism : A study on the gas sensing mechanism of methoxy propanol on Ag decorated SnO2 surfaces through Density Functional Theory (DFT) provides insights into the electronic interactions and adsorption energy, illustrating the potential of SnO2-based sensors for detecting methoxy propanol in industrial settings. This research highlights the importance of surface chemistry and nanomaterials in developing sensitive and selective chemical sensors (Li et al., 2019).

Mechanism of Action

Target of Action

The primary target of 1-(2-Methoxyphenoxy)-2-propanol is the β-O-4 bond in lignin . Lignin is a complex organic polymer that provides structural support to plant cell walls. The β-O-4 bond is the most abundant linkage in lignin, and its cleavage is a key step in lignin degradation

Properties

IUPAC Name |

1-(2-methoxyphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-8(11)7-13-10-6-4-3-5-9(10)12-2/h3-6,8,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJJTCXPBXHBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621880 | |

| Record name | 1-(2-Methoxyphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64120-49-6 | |

| Record name | 1-(2-Methoxyphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1592683.png)